5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione involves several steps. One common synthetic route includes the reaction of 4-propylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then cyclized with glycine to produce the desired imidazolidine-2,4-dione structure . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione can be compared with other similar compounds such as:
5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione: This compound has a similar imidazolidine structure but with a different substituent on the phenyl ring.
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: This compound also shares the imidazolidine core but has different functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-5-(4-propylphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-9-5-7-10(8-6-9)13(2)11(16)14-12(17)15-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWQZPBYACJJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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